2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride
Overview
Description
2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2 and a molecular weight of 190.63 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse range of applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often involving the formation or disruption of chemical bonds .
Biochemical Pathways
Imidazole derivatives are known to play roles in a variety of biochemical pathways due to their versatile chemical structure .
Biochemical Analysis
Biochemical Properties
2-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in this compound can act as a ligand, binding to metal ions in metalloenzymes and affecting their catalytic activity . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, altering their conformation and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH, temperature, or light . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can enhance certain biochemical and cellular processes, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the synthesis and degradation of other biomolecules, such as nucleotides and lipids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce new functional groups onto the imidazole ring .
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- 3-(Imidazol-4(5)-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness
2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(7(10)11)9-4-3-8-6(9)2;/h3-5H,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNOFZDEPHCDNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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